molecular formula C20H18ClF B14337254 7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene CAS No. 104761-71-9

7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene

Cat. No.: B14337254
CAS No.: 104761-71-9
M. Wt: 312.8 g/mol
InChI Key: JSHOMPMTCSHDHP-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a tetrahydrotetraphene backbone. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene typically involves multi-step organic reactions. One common method includes the chloromethylation of a precursor compound, followed by fluorination and methylation steps. The reaction conditions often require the use of catalysts, such as zinc bromide, and solvents like toluene to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes, where chloromethyl methyl ether is used as a chloromethylating agent. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene involves its interaction with molecular targets, such as enzymes and receptors. The compound can alkylate DNA, leading to potential mutagenic and carcinogenic effects. It may also inhibit specific enzymes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    7-Chloromethylbenz[a]anthracene: Similar in structure but lacks the fluorine and methyl groups.

    10-Fluoro-12-methylbenz[a]anthracene: Similar but lacks the chloromethyl group.

    7-(Chloromethyl)-10-fluoro-1,2,3,4-tetrahydrobenz[a]anthracene: Similar but with a different polycyclic backbone .

Uniqueness

7-(Chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrotetraphene is unique due to the combination of its substituents and the tetrahydrotetraphene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

104761-71-9

Molecular Formula

C20H18ClF

Molecular Weight

312.8 g/mol

IUPAC Name

7-(chloromethyl)-10-fluoro-12-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene

InChI

InChI=1S/C20H18ClF/c1-12-18-10-14(22)7-9-16(18)19(11-21)17-8-6-13-4-2-3-5-15(13)20(12)17/h6-10H,2-5,11H2,1H3

InChI Key

JSHOMPMTCSHDHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=C(C3=C1C4=C(CCCC4)C=C3)CCl)F

Origin of Product

United States

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